3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

Catalog No.
S15648888
CAS No.
M.F
C15H15Cl2NO3
M. Wt
328.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-...

Product Name

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

IUPAC Name

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

InChI

InChI=1S/C15H15Cl2NO3/c1-15(2)10(7-11(16)17)12(15)13(19)18-9-5-3-4-8(6-9)14(20)21/h3-7,10,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

LVQFPCUAPXISCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C=C(Cl)Cl)C

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid is a complex organic compound that belongs to the family of cyclopropanecarboxylic acids. This compound features a carboxamido group attached to a benzoic acid structure, along with a dichlorovinyl substituent on a cyclopropane ring. The molecular formula for this compound is C13H14Cl2N1O2C_{13}H_{14}Cl_2N_1O_2, and it has a molecular weight of approximately 285.16 g/mol. It is categorized as an organochlorine compound, which indicates its potential use in various chemical applications, particularly in agricultural and pharmaceutical sectors.

The chemical reactivity of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid can be attributed to the presence of multiple functional groups. The carboxamido group can participate in nucleophilic substitution reactions, while the dichlorovinyl moiety may undergo elimination or addition reactions under specific conditions. Additionally, the benzoic acid portion can engage in esterification or amidation reactions.

The synthesis of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid typically involves several steps:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using suitable reagents.
  • Introduction of the Dichlorovinyl Group: This step may involve halogenation of an alkene precursor.
  • Amidation: The carboxylic acid can be converted to a carboxamide by reacting with an amine derivative.
  • Coupling with Benzoic Acid: The final step involves coupling the synthesized cyclopropanecarboxamide with benzoic acid derivatives using coupling agents.

Due to its unique structure, 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid has potential applications in:

  • Agricultural Chemistry: As a pesticide or herbicide due to its biological activity against pests and weeds.
  • Pharmaceuticals: Potential development as a drug candidate targeting specific diseases or infections.
  • Chemical Intermediates: Utilized in the synthesis of other complex organic compounds.

Several compounds share structural similarities with 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid. These include:

  • Dichlorvos (DDVP): An organophosphate insecticide known for its neurotoxic effects on insects.
  • Chloroacetic Acid: A chlorinated carboxylic acid used in various chemical syntheses.
  • Cyclopropanecarboxylic Acid: A simpler derivative that lacks the dichlorovinyl and benzoic components but shares the cyclopropane core structure.

Comparison Table

Compound NameStructure TypeKey Features
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acidCyclopropanecarboxylic AcidContains dichlorovinyl and benzoic components
Dichlorvos (DDVP)OrganophosphateNeurotoxic insecticide
Chloroacetic AcidChlorinated Carboxylic AcidUsed in chemical syntheses
Cyclopropanecarboxylic AcidCyclopropanecarboxylic AcidSimpler structure without halogen substitutions

This comparison highlights the uniqueness of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid due to its complex structure combining multiple functional groups that enhance its potential applications in various fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

327.0428987 g/mol

Monoisotopic Mass

327.0428987 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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